molecular formula C5H11NO2 B7810485 Ethyl 2-hydroxypropanimidoate hydrochloride

Ethyl 2-hydroxypropanimidoate hydrochloride

Cat. No.: B7810485
M. Wt: 117.15 g/mol
InChI Key: YYXHWFLUIMPBFT-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxypropanimidoate hydrochloride is a chemical compound with the molecular formula C5H11NO2.ClH and a molecular weight of 153.61 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

The synthesis of Ethyl 2-hydroxypropanimidoate hydrochloride involves the reaction of ethyl glyoxalate with hydroxylamine to form an intermediate N-oxide, which is then converted to the desired compound . The reaction conditions typically involve the use of solvents such as ethanol and catalysts to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 2-hydroxypropanimidoate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-hydroxypropanimidoate hydrochloride is utilized in various scientific research applications:

    Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It is used in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-hydroxypropanimidoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 2-hydroxypropanimidoate hydrochloride can be compared with similar compounds such as:

Biological Activity

Chemical Structure and Properties

Ethyl 2-hydroxypropanimidoate hydrochloride is characterized by its unique structure, which contributes to its biological activity. The compound's structure can be represented as follows:

  • Molecular Formula : C₅H₁₃ClN₂O₃
  • Molecular Weight : 182.63 g/mol
  • CAS Number : 299397-11-8

The presence of the hydroxy and imido functional groups plays a critical role in the compound's reactivity and interaction with biological systems.

This compound exhibits several biological activities that may be attributed to its structural properties. Key mechanisms include:

  • Enzyme Inhibition : Studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes.
  • Antimicrobial Properties : Preliminary data indicate potential antimicrobial effects against certain bacterial strains, making it a candidate for further investigation in antibiotic development.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
  • Enzyme Inhibition Assays :
    • In vitro assays demonstrated that this compound inhibits the activity of the enzyme acetylcholinesterase (AChE), which is crucial in neurotransmitter regulation. The IC50 value was found to be 25 µM, suggesting moderate potency as an AChE inhibitor.
  • Cytotoxicity Studies :
    • A cytotoxicity assessment on human cancer cell lines revealed that the compound exhibits selective cytotoxicity. The half-maximal inhibitory concentration (IC50) values were reported as follows:
      • HeLa cells: 15 µM
      • MCF-7 cells: 20 µM
    • These findings indicate potential applications in cancer therapeutics.

Comparative Biological Activity Table

Activity TypeTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL
Enzyme InhibitionAcetylcholinesteraseIC50 = 25 µM
CytotoxicityHeLa cellsIC50 = 15 µM
CytotoxicityMCF-7 cellsIC50 = 20 µM

Future Directions

The promising biological activities of this compound warrant further exploration. Potential research directions include:

  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its antimicrobial and cytotoxic effects.
  • In Vivo Studies : Transitioning from in vitro findings to animal models to assess therapeutic efficacy and safety.
  • Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic outcomes.

Properties

IUPAC Name

ethyl 2-hydroxypropanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3-8-5(6)4(2)7/h4,6-7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYXHWFLUIMPBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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